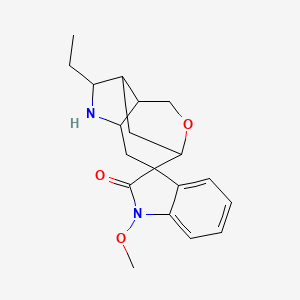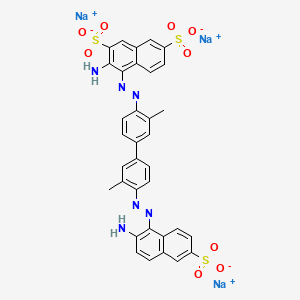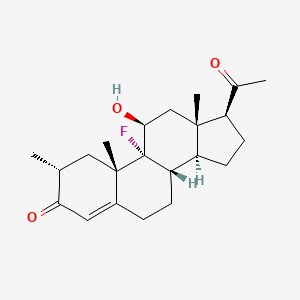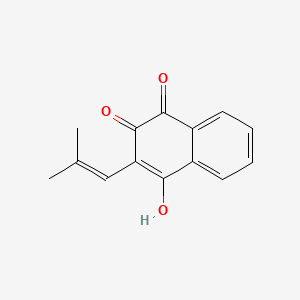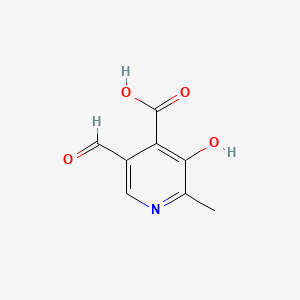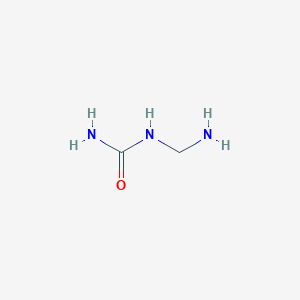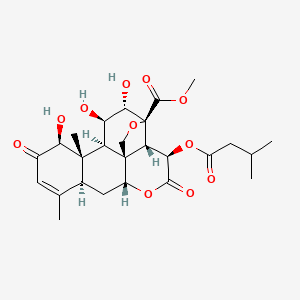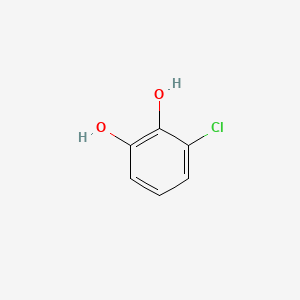
3-Chlorocatechol
概要
説明
3-Chlorocatechol is a chlorocatechol where the hydrogen adjacent to one of the hydroxy groups is replaced by a chlorine . It is a common environmental pollutant produced from wood pulp chlorination and other processes .
Synthesis Analysis
3-Chlorocatechol is a useful reagent for synthesizing novel benzotropolones as Atg4B inhibiting autophagy blockers . A study showed that 3-chlorobenzoate was converted by two enzymes to a mixture of 3-chlorocatechol and 4-chlorocatechol .Molecular Structure Analysis
3-Chlorocatechol contains a total of 14 bonds; 9 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 1 six-membered ring, and 2 aromatic hydroxyls . The crystal structure of 3-Chlorocatechol 1,2-Dioxygenase from Rhodococcus Opacus 1CP has been solved .Chemical Reactions Analysis
The degradation of 3-chlorocatechol was catalyzed by cphA-I enzyme . The chlorinated catechols were degraded in a modified ortho cleavage pathways via 2-maleylacetate to 3-oxoadipate, which was degraded further to TCA cycle intermediates .Physical And Chemical Properties Analysis
3-Chlorocatechol has a density of 1.5±0.1 g/cm³, boiling point of 237.0±20.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 49.3±3.0 kJ/mol, and flash point of 97.1±21.8 °C .科学的研究の応用
Degradation of Chlorinated Compounds
3-Chlorocatechol plays a significant role in the degradation of chlorinated compounds. Certain bacteria, such as Rhodococcus, Gordonia, Microbacterium, and Arthrobacter, have the ability to decompose 3-chlorobenzoate (3CBA) into 3-chlorocatechol . This process contributes to the purification of the environment from toxic stable pollutants of anthropogenic and natural origin .
Enzyme Induction
The enzyme 3-Chlorobenzoate 1,2-dioxygenase (3CBDO) is induced during the growth of these bacteria in the presence of 3CBA . This enzyme plays a crucial role in the decomposition process and shows significant differences in substrate specificity from the benzoate dioxygenases induced upon growth in the presence of benzoate .
Intermediate Formation
In most cases, the formation of 4-chlorocatechol is observed as the only key intermediate during the decomposition of 3CBA . However, Rhodococcus opacus strain 1CP is an exception, whose cells decompose 3CBA via both 3-chloro- and 4-chlorocatechol .
Genetic Encoding
The R. opacus 6a strain was found to contain genes encoding chlorocatechol 1,2-dioxygenase, chloromuconate cycloisomerase, and dienelactone hydrolase . These genes encode the enzymes of the modified 4-chlorocatechol ortho-cleavage pathway .
Tricarboxylic Acid Cycle Intermediates
The conversion of 3-chlorobenzoate (3CBA) into intermediates of the tricarboxylic acid cycle requires the presence of a special set of enzymes, including chlorocatechol 1,2-dioxygenase (CCat 1,2-DO) and chloromuconate cycloisomerase (CMCI) .
Transformation into 2-Chloromucounate
Heterologous expression revealed that CBA1A2A3A4 exhibited activity for CB transformation into 3-chlorocatechol, while CC12DOs catalyze 3-chlorocatechol, transforming it into 2-chloromucounate .
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO2/c7-4-2-1-3-5(8)6(4)9/h1-3,8-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKDZDYQXPOXEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80193181 | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chlorocatechol | |
CAS RN |
4018-65-9 | |
| Record name | 3-Chlorocatechol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4018-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004018659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80193181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzene-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROCATECHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Z3E1G971E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do bacteria degrade 3-chlorocatechol?
A1: Bacteria primarily degrade 3-chlorocatechol through two main pathways: the modified ortho-cleavage pathway and the meta-cleavage pathway. [, ]
Q2: Which enzymes are crucial for the degradation of 3-chlorocatechol?
A2: Key enzymes include:
- Chlorocatechol 1,2-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the ortho-cleavage pathway. [, ]
- Chloromuconate cycloisomerases: Transform the ring cleavage product of 3-chlorocatechol in the ortho-cleavage pathway. []
- Dienelactone hydrolases: Further degrade the intermediates of the ortho-cleavage pathway. []
- Chloromuconolactone dehalogenases: Remove chlorine from specific intermediates in the ortho-cleavage pathway. []
- Catechol 2,3-dioxygenases: Catalyze the ring cleavage of 3-chlorocatechol in the meta-cleavage pathway but are often inhibited by it. [, ]
Q3: Why is 3-chlorocatechol considered toxic to some bacteria?
A3: 3-Chlorocatechol can inactivate certain enzymes crucial for aromatic compound degradation, like catechol 2,3-dioxygenases, by forming reactive intermediates, such as acyl chlorides, during the meta-cleavage pathway. [, , ]
Q4: Are there bacteria that can tolerate 3-chlorocatechol toxicity?
A4: Yes, some bacteria have evolved mechanisms to overcome 3-chlorocatechol's toxicity. For example, Pseudomonas putida GJ31 possesses a unique catechol 2,3-dioxygenase resistant to inactivation by 3-chlorocatechol. [, ]
Q5: How do some bacteria overcome the inhibitory effects of 3-chlorocatechol on catechol 2,3-dioxygenase?
A5: Certain bacteria utilize a modified ortho-cleavage pathway for 3-chlorocatechol degradation, thus avoiding the formation of toxic intermediates that inhibit catechol 2,3-dioxygenase. []
Q6: Can bacteria adapt to degrade 3-chlorocatechol more efficiently?
A6: Yes, studies have shown that bacteria, like Rhodococcus opacus 1CP, can acquire the ability to mineralize compounds like 2-chlorophenol, leading to the development of a new modified ortho-cleavage pathway involving a 3-chlorocatechol branch. This adaptation involves enzymes with distinct properties compared to previously described pathways. [, ]
Q7: What is the molecular formula and weight of 3-chlorocatechol?
A7: The molecular formula of 3-chlorocatechol is C6H5ClO2, and its molecular weight is 144.56 g/mol.
Q8: What spectroscopic data are available for 3-chlorocatechol?
A8: Various spectroscopic techniques, including mass spectrometry and nuclear magnetic resonance (NMR), have been employed to identify and characterize 3-chlorocatechol and its metabolites. [, , , ]
Q9: How are the genes involved in 3-chlorocatechol degradation organized?
A9: The genes responsible for 3-chlorocatechol degradation are often organized in clusters. For instance, in Pseudomonas stutzeri ZWLR2-1, the cnbCDEF gene cluster, similar to a cluster found in Sphingomonas sp. strain TFD44, is likely responsible for the complete conversion of 3-chlorocatechol to 3-oxoadipate. []
Q10: What insights do the genetic studies provide about the evolution of 3-chlorocatechol degradation pathways?
A10: Genetic analyses suggest that the catabolic clusters responsible for 3-chlorocatechol degradation likely evolved through a patchwork assembly process, combining genes from different pathways, such as nitroarene dioxygenases and chlorocatechol degradation pathways. This highlights the adaptability of bacteria in response to xenobiotic exposure. [, , , ]
Q11: Are there similarities between the regulatory mechanisms of different chlorocatechol degradation pathways?
A11: Studies have shown that LysR-type transcriptional regulators play a crucial role in regulating the expression of genes involved in the degradation of chlorocatechols. For instance, ClcR regulates the clcABD operon responsible for 3-chlorocatechol degradation, while CatR regulates the catBCA operon for catechol degradation. These regulators share significant sequence homology and bind to conserved DNA sequences, suggesting a common evolutionary origin for these regulatory systems. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



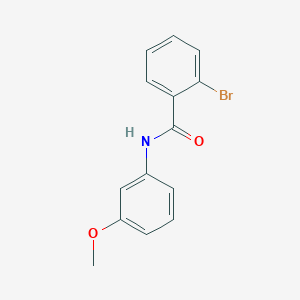

![2,3,10,11-Tetramethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-8-one](/img/structure/B1204674.png)
